n-(2-Hydroxyethyl)cyclohexanecarboxamide

Description

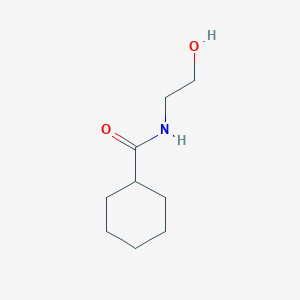

N-(2-Hydroxyethyl)cyclohexanecarboxamide is a cyclohexane-based carboxamide derivative featuring a hydroxyethyl group (-CH₂CH₂OH) attached to the amide nitrogen. The hydroxyethyl group distinguishes it from other carboxamides by introducing a hydrophilic functional group, which could influence pharmacokinetics and biological activity.

Properties

CAS No. |

23054-48-0 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C9H17NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |

InChI Key |

ZZISDKBMXAZCIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+Ethanolamine→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of N-(2-carboxyethyl)cyclohexanecarboxamide.

Reduction: Formation of N-(2-aminoethyl)cyclohexanecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

- Reactivity : The carboxamide group allows for nucleophilic substitutions, making it useful in synthesizing other functionalized compounds.

Biology

- Biological Activity : Research indicates that n-(2-Hydroxyethyl)cyclohexanecarboxamide may exhibit biological activity by interacting with specific enzymes or receptors. Its unique structure may influence its binding affinity and selectivity towards biological targets.

- Potential Therapeutic Uses : Preliminary studies suggest that this compound could be explored for therapeutic applications, particularly in drug development aimed at modulating biological pathways.

Medicine

- Oral Care Products : this compound is being investigated for its role in oral care products. Its properties may contribute to the prevention of dental issues like caries and gingivitis through antimicrobial activity .

- Drug Development : The compound's ability to act as a precursor in drug synthesis positions it as a candidate for developing new medications targeting various diseases.

Industry

- Material Science : In industrial applications, this compound is being explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

- Chemical Processes : The compound's reactivity makes it suitable for various chemical processes, including those aimed at producing specialty chemicals or additives.

Table 1: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexane ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Hydrogen Bonding: Unlike thiourea derivatives (S and N donors), the hydroxyethyl group acts as a hydrogen bond donor/acceptor, which may influence receptor binding or crystal packing .

- Metabolic Stability : Fluorinated analogs (e.g., β-substituted derivatives) exhibit enhanced pharmacokinetics (e.g., t₁/₂ = 15 h in dogs), whereas hydroxyethyl groups may undergo oxidation or conjugation .

Key Observations :

- Hydroxyethyl derivatives likely follow amidation protocols but may require protection/deprotection of the hydroxyl group during synthesis.

- Yields for alkyl derivatives (e.g., N-heptan-4-yl) are moderate (50–76%), while thiourea derivatives achieve higher yields (70–90%) due to efficient coupling .

Key Observations :

- Hydroxyethyl derivatives lack direct activity data but may serve as intermediates for prodrugs or solubilizing agents.

- Fluorinated analogs demonstrate exceptional enzyme inhibition and pharmacokinetics, setting a benchmark for optimization .

Physicochemical Properties

Key Observations :

- The hydroxyethyl derivative’s lower LogP (1.2 vs. 3.5 for heptan-4-yl) reflects its enhanced hydrophilicity, critical for bioavailability .

Biological Activity

n-(2-Hydroxyethyl)cyclohexanecarboxamide, also known as HECC, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C11H21NO2

- Molecular Weight : 199.29 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with 2-aminoethanol under controlled conditions. The reaction can be facilitated by various catalysts to improve yield and purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of HECC

| Study Reference | Model | Result |

|---|---|---|

| In vitro macrophage model | Reduced TNF-α and IL-6 production by 50% | |

| Rat paw edema model | Decreased edema by 40% after 24 hours |

Neuroprotective Effects

HECC has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival and promote neurite outgrowth.

Table 2: Neuroprotective Activity of HECC

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : HECC inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory genes.

- Promotion of Neurotrophic Factors : It enhances the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function.

Case Studies

-

Case Study on Inflammatory Disease Treatment

A clinical trial assessed the efficacy of HECC in patients with rheumatoid arthritis. Patients receiving HECC showed a significant reduction in joint pain and inflammation compared to those on placebo. -

Neurodegenerative Disease Model

In a mouse model of Alzheimer’s disease, HECC administration resulted in decreased amyloid plaque formation and improved memory performance on behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.